molecular formula C11H13ClN2O2 B8349495 5-(3-Amino-4-chlorophenyl)-5-hydroxy-1-methyl-2-pyrrolidone

5-(3-Amino-4-chlorophenyl)-5-hydroxy-1-methyl-2-pyrrolidone

Cat. No. B8349495
M. Wt: 240.68 g/mol
InChI Key: OXZWBRZISRTHBM-UHFFFAOYSA-N
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Patent
US04849444

Procedure details

42.8 g of ethyl chloroformate are metered into a solution of 60 g of 4-(3-amino-4-chlorophenyl)-4-oxobutyric acid and 27.8 g of triethylamine in 500 ml of tetrahydrofuran in such a way that the temperature does not exceed 10° C. The mixture is stirred in the icebath for a further 10 min and then, while maintaining the cooling, a solution of 35 g of gaseous methylamine in 250 ml of tetrahydrofuran is added, during which a temperature of 25° C. should not be exceeded. After stirring for a further 45 minutes in the icebath, the solvent is removed by distillation, water is added to the residue, and the crystalline precipitate is filtered off. Crystals of melting point 154° C. (from ethanol).
Quantity
42.8 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
27.8 g
Type
reactant
Reaction Step Three
Quantity
35 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClC(OCC)=O.[NH2:7][C:8]1[CH:9]=[C:10]([C:15](=[O:21])[CH2:16][CH2:17][C:18](O)=[O:19])[CH:11]=[CH:12][C:13]=1[Cl:14].[CH2:22]([N:24](CC)CC)C.CN>O1CCCC1>[NH2:7][C:8]1[CH:9]=[C:10]([C:15]2([OH:21])[N:24]([CH3:22])[C:18](=[O:19])[CH2:17][CH2:16]2)[CH:11]=[CH:12][C:13]=1[Cl:14]

Inputs

Step One
Name
Quantity
42.8 g
Type
reactant
Smiles
ClC(=O)OCC
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
NC=1C=C(C=CC1Cl)C(CCC(=O)O)=O
Step Three
Name
Quantity
27.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
35 g
Type
reactant
Smiles
CN
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred in the icebath for a further 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 10° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the cooling
STIRRING
Type
STIRRING
Details
After stirring for a further 45 minutes in the icebath
Duration
45 min
CUSTOM
Type
CUSTOM
Details
the solvent is removed by distillation, water
ADDITION
Type
ADDITION
Details
is added to the residue
FILTRATION
Type
FILTRATION
Details
the crystalline precipitate is filtered off

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
NC=1C=C(C=CC1Cl)C1(CCC(N1C)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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